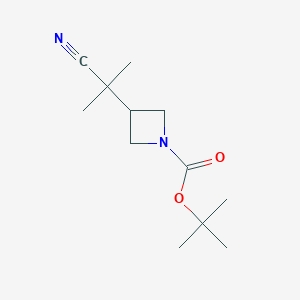
N-Methyl-1-(1-methylpiperidin-2-yl)methanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylphenidate was first synthesized in 1944 by Ciba-Geigy (now known as Novartis) as a potential treatment for narcolepsy. It was later discovered to be effective in the treatment of ADHD, and it has since become one of the most commonly prescribed drugs for the disorder. Methylphenidate works by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in attention and motivation.
Mecanismo De Acción
Methylphenidate works by blocking the reuptake of dopamine and norepinephrine in the brain, which leads to an increase in the levels of these neurotransmitters. This increase in neurotransmitter levels results in improved attention and cognitive performance.
Biochemical and Physiological Effects:
Methylphenidate has been shown to increase heart rate, blood pressure, and body temperature in some individuals. It can also cause appetite suppression and insomnia. Long-term use of Methylphenidate has been associated with changes in brain structure and function, but the clinical significance of these changes is not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methylphenidate has been used in a variety of laboratory experiments to study the effects of dopamine and norepinephrine on behavior and cognition. It has also been used to study the effects of psychostimulant drugs on brain structure and function. However, Methylphenidate has limitations in laboratory experiments, such as the potential for confounding effects due to individual differences in metabolism and the inability to control for environmental factors.
Direcciones Futuras
Future research on Methylphenidate should focus on improving our understanding of its long-term effects on brain structure and function. Additionally, research should explore the potential use of Methylphenidate in the treatment of other disorders such as depression, anxiety, and cognitive decline in the elderly. Finally, research should explore alternative methods of drug delivery, such as transdermal patches or sustained-release formulations, to improve the efficacy and safety of Methylphenidate.
Conclusion:
Methylphenidate is a psychostimulant drug that has been extensively studied for its therapeutic effects on ADHD and narcolepsy. It works by increasing the levels of dopamine and norepinephrine in the brain, which leads to improved attention and cognitive performance. Methylphenidate has advantages and limitations in laboratory experiments, and future research should focus on improving our understanding of its long-term effects and exploring alternative methods of drug delivery.
Métodos De Síntesis
The synthesis of Methylphenidate involves the reaction of piperidine with ethyl acetate to form ethyl 2-piperidone. The ethyl 2-piperidone is then reacted with methylamine to produce N-methyl-2-piperidone. Finally, the N-methyl-2-piperidone is reacted with formaldehyde to produce Methylphenidate.
Aplicaciones Científicas De Investigación
Methylphenidate has been extensively studied for its therapeutic effects on ADHD and narcolepsy. It has been shown to improve attention, reduce impulsivity, and increase cognitive performance in individuals with ADHD. Methylphenidate has also been studied for its potential use in the treatment of other disorders such as depression, anxiety, and cognitive decline in the elderly.
Propiedades
IUPAC Name |
N-methyl-1-(1-methylpiperidin-2-yl)methanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.C2H2O4/c1-9-7-8-5-3-4-6-10(8)2;3-1(4)2(5)6/h8-9H,3-7H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJMXUCSHCOLQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCN1C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2620306.png)

![3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2620310.png)
![4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2620311.png)

![6-Amino-8-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2620315.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide](/img/structure/B2620316.png)


![2-Chloro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2620321.png)

![N-(2,4-dimethoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2620324.png)

